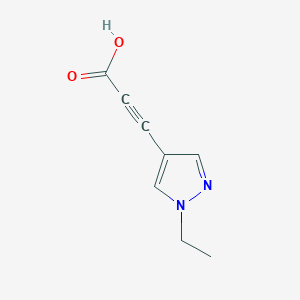

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(1-ethylpyrazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H8N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |

InChI Key |

AUOUWXVCVLLNFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C#CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid CAS number

Technical Monograph: (1-Ethyl-1H-pyrazol-4-yl)-propynoic Acid

Part 1: Executive Summary & Chemical Identity

Compound Name: 3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-ynoic acid Common Identity: Pyrazole-alkynoic acid "Warhead" CAS Number: Not widely indexed as a commodity chemical. Primary Precursor CAS (Aldehyde): (1-Ethyl-1H-pyrazole-4-carbaldehyde) Primary Precursor CAS (Iodide): (1-Ethyl-4-iodo-1H-pyrazole)

Significance: (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid is a specialized heterocyclic building block used primarily in the design of Targeted Covalent Inhibitors (TCIs) . The propynoic acid moiety functions as an electrophilic "warhead" capable of forming irreversible covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases (e.g., BTK, EGFR). Additionally, the terminal alkyne serves as a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in chemical biology.

Part 2: Chemical Profile

| Property | Data | Note |

| IUPAC Name | 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoic acid | Formal nomenclature |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | |

| SMILES | CCN1C=C(C#CC(=O)O)C=N1 | Useful for cheminformatics |

| Predicted pKa | ~3.5 (Carboxylic Acid) | Acidic proton |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity |

| Physical State | Off-white to pale yellow solid | Expected based on analogs |

Part 3: Synthetic Architecture

The synthesis of this moiety requires precision to prevent the polymerization of the reactive alkyne. The most robust industrial route utilizes a Sonogashira Cross-Coupling , followed by controlled hydrolysis.

Method A: Sonogashira Coupling (Preferred)

Rationale: This route constructs the C–C bond directly between the aromatic core and the alkyne linker with high atom economy.

Protocol:

-

Starting Material: 1-Ethyl-4-iodo-1H-pyrazole.[1][2][3]

-

Preparation: If not purchased, synthesize via iodination of 1-ethylpyrazole using N-iodosuccinimide (NIS) in Acetonitrile (ACN) at 60°C.

-

-

Coupling Reaction:

-

Reagents: 1-Ethyl-4-iodo-1H-pyrazole (1.0 eq), Ethyl propiolate (1.2 eq).

-

Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

-

Base/Solvent: Triethylamine (Et₃N) / THF (dry, degassed).

-

Conditions: Stir at room temperature under N₂ atmosphere for 16 hours.

-

Mechanism:[1][4][5] The Pd(0) cycle undergoes oxidative addition into the C-I bond. The copper acetylide (formed from ethyl propiolate) transmetallates to Palladium, followed by reductive elimination to yield the ester.

-

-

Hydrolysis (Saponification):

Method B: Corey-Fuchs Homologation (Alternative)

Rationale: Useful if the aldehyde precursor (CAS 304903-10-4) is already in stock.

-

Gem-Dibromination: React 1-Ethyl-1H-pyrazole-4-carbaldehyde with CBr₄ and PPh₃ to form the 1-(2,2-dibromovinyl)-pyrazole.

-

Lithiation & Carboxylation: Treat with n-BuLi (2.2 eq) at -78°C to generate the lithiated alkyne, then quench with dry CO₂ (g) to yield the acid directly.

Synthesis Workflow Visualization

Caption: Step-wise synthetic pathway from pyrazole precursor to the final propynoic acid warhead via Sonogashira coupling.

Part 4: Functional Utility in Drug Design

This molecule is not merely a passive linker; it is a reactive pharmacophore .

Covalent Kinase Inhibition (The "Warhead")

In modern drug discovery, this moiety is attached to a scaffold that binds reversibly to a kinase ATP pocket. The propynoic acid (often converted to an amide) positions the alkyne beta-carbon to undergo a Michael Addition with a non-catalytic cysteine residue (e.g., Cys481 in BTK).

-

Selectivity: Unlike acrylamides (which are more reactive), alkynoic amides are often more selective, requiring precise orientation for reaction, thus reducing off-target toxicity.

-

Mechanism: The nucleophilic thiol (S-) attacks the β-carbon of the ynoic system, forming a stable vinyl sulfide adduct.

Click Chemistry (Bioconjugation)

The carboxylic acid can be activated (NHS-ester) to label proteins. The alkyne then serves as a bio-orthogonal handle for reacting with Azide-tagged fluorophores or drugs via CuAAC.

Mechanism of Action Diagram

Caption: Mechanism of covalent inactivation of kinase targets via Michael Addition to the propynoic moiety.

Part 5: Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon). Alkynoic acids can decarboxylate or polymerize if exposed to heat or UV light.

-

Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water until deprotonated.

-

Safety: The precursor (1-ethyl-4-iodopyrazole) and the final acid are potential skin irritants. Use standard PPE.

References

-

PubChem. 1-Ethyl-1H-pyrazole-4-carbaldehyde (Precursor). National Library of Medicine. Link

-

Common Chemistry. 1-Ethyl-4-iodo-1H-pyrazole (Precursor). CAS Registry.[1][8] Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Sonogashira Mechanism).

- Chupak, L. S., et al. (2018). Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. Annual Reports in Medicinal Chemistry. (Context for Propynoic Acid Warheads).

Sources

- 1. 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 2. 956909-60-7|1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sid.ir [sid.ir]

- 8. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of (1-Ethyl-1H-pyrazol-4-yl)-propynoic Acid

This is an in-depth technical guide on the solubility and physicochemical handling of (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid (CAS: 1341791-38-5).

Executive Summary

(1-Ethyl-1H-pyrazol-4-yl)-propynoic acid is a functionalized heterocyclic building block characterized by an electron-rich pyrazole core coupled to an electron-deficient alkynoic acid moiety. Its solubility profile is dominated by the interplay between the ionizable carboxylic acid tail (pKa ~3.5) and the weakly basic pyrazole nitrogen.

For research applications, this compound acts as a "solubility switch" molecule: it is highly soluble in organic polar aprotic solvents (DMSO, DMF) and aqueous alkaline buffers, but exhibits limited solubility in acidic aqueous media. This guide provides the physicochemical data, dissolution protocols, and stability warnings necessary for its integration into drug discovery and chemical biology workflows.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for successful dissolution.

| Property | Value / Descriptor | Confidence |

| CAS Number | 1341791-38-5 | High |

| Molecular Formula | C₈H₈N₂O₂ | High |

| Molecular Weight | 164.16 g/mol | High |

| Physical Form | White to off-white solid | High |

| pKa (Acidic) | ~3.2 – 3.8 (Carboxylic acid) | Predicted |

| pKa (Basic) | ~2.0 – 2.5 (Pyrazole N2) | Predicted |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Predicted |

| H-Bond Donors | 1 (COOH) | High |

| H-Bond Acceptors | 3 (C=O, Pyrazole N, Alkyne π) | High |

Critical Structural Insight

The alkynoic acid moiety (-C≡C-COOH) is significantly more acidic than saturated propanoic analogs due to the sp hybridization of the alkyne carbons. This lowers the pKa, meaning the compound will deprotonate (and solubilize) at a lower pH than typical aliphatic acids. Conversely, the alkyne group acts as a Michael acceptor, posing stability risks in nucleophilic solvents (see Section 6).

Solubility Landscape

Solvent Compatibility Matrix

The following table summarizes the solubility potential based on solvent polarity and protonation state.

| Solvent Class | Specific Solvent | Solubility Rating | Comments |

| Polar Aprotic | DMSO | Excellent (>50 mM) | Primary Stock Solvent. Stable for frozen storage. |

| Polar Aprotic | DMF | Excellent (>50 mM) | Good alternative; harder to remove than DMSO. |

| Polar Protic | Ethanol / Methanol | Good (>10 mM) | Suitable for intermediate dilutions. Avoid long-term storage (esterification risk). |

| Aqueous (Acidic) | 0.1M HCl / PBS (pH 4) | Poor (<1 mM) | Compound exists as neutral species; precipitation likely. |

| Aqueous (Neutral) | Water / PBS (pH 7.4) | Moderate-High | Exists as anion (carboxylate); solubility >10 mM. |

| Aqueous (Basic) | 0.1M NaOH / Carbonate | Very High | Fully ionized; rapid dissolution. |

| Non-Polar | Hexane / Toluene | Negligible | Not recommended. |

pH-Dependent Speciation Logic

The solubility in water is strictly pH-dependent.

-

pH < 2.0: Cationic (Pyrazole protonated). Soluble, but chemically unstable (hydrolysis risk).

-

pH 3.0 – 4.0: Neutral zwitterion/uncharged. Lowest Solubility (Precipitation Zone).

-

pH > 5.5: Anionic (Carboxylate deprotonated). High Solubility.

Figure 1: Speciation diagram illustrating the critical pH window for precipitation.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Use this protocol for in vitro assays (IC50, binding).

-

Weighing: Weigh approximately 16.4 mg of the solid into a microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (spectroscopy grade).

-

Note: If weighing a different amount, calculate volume using

.

-

-

Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

QC Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Use this protocol to prevent "crashing out" when moving from DMSO to buffer.

-

Buffer Selection: Ensure your assay buffer pH is ≥ 7.0 . Avoid pH 4–5 buffers (e.g., Acetate) as they will induce precipitation.

-

Stepwise Dilution:

-

Do not add 100% DMSO stock directly to the cell media if the final concentration is high.

-

Prepare an intermediate dilution (e.g., 10x final concentration) in the assay buffer.

-

Example: To achieve 100 µM final: Dilute 100 mM DMSO stock 1:100 into Buffer (pH 7.4) → 1 mM intermediate (1% DMSO). Then dilute 1:10 into final media.

-

-

Visual Check: Inspect the intermediate solution against a dark background. Cloudiness indicates precipitation (likely due to local pH drop).

Dissolution Thermodynamics & Kinetics

The dissolution of (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid is thermodynamically driven by the hydration of the carboxylate anion.

-

Enthalpy of Solution (

): Likely exothermic in basic media (due to acid-base neutralization). -

Kinetic Barrier: The solid crystal lattice energy must be overcome. The "propynoic" alkyne linker adds rigidity (linearity) to the molecule, potentially increasing crystal packing density compared to flexible propanoic acid analogs. This necessitates sonication or vortexing rather than passive diffusion for initial solubilization.

Troubleshooting & Stability (E-E-A-T)

Stability Warning: Michael Addition

The alkynoic acid moiety is an electrophile (Michael acceptor).

-

Risk: In buffers containing Thiols (DTT,

-mercaptoethanol, Glutathione) or high concentrations of Amines (Tris), the solvent may covalently react with the triple bond over time (hours to days). -

Mitigation:

-

Use HEPES or Phosphate buffers instead of Tris.

-

Add reducing agents (DTT) only immediately before the assay, or avoid them if possible.

-

Analyze stability by LC-MS if incubating >4 hours.

-

Troubleshooting Flowchart

Figure 2: Troubleshooting logic for precipitation and stability issues.

References

-

PubChem Compound Summary. (2024). 1-Ethyl-1H-pyrazole-4-carboxylic acid (Analog Data). National Center for Biotechnology Information. Link

-

Bide Pharmatech. (2024). Product Analysis: (1-Ethyl-1h-pyrazol-4-yl)-propynoic acid (CAS 1341791-38-5).[1] Bide Pharmatech Catalog. Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent selection logic).

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility/pH theory).

Sources

The Pyrazole Privilege: Precision Engineering of the 1,2-Diazole Scaffold

Topic: Discovery of Novel Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Rational Design, Regioselective Synthesis, and Biological Validation

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry, appearing in over 40 FDA-approved therapeutics ranging from COX-2 inhibitors (Celecoxib) to next-generation kinase inhibitors (Lorlatinib, Encorafenib). Its utility stems from its unique electronic duality: the ability to act simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), mimicking the adenine ring of ATP.

However, the discovery of novel pyrazoles is bottlenecked by a persistent synthetic challenge: regiocontrol . The classic condensation of 1,3-diketones with substituted hydrazines frequently yields difficult-to-separate mixtures of 1,3- and 1,5-isomers.[1]

This guide moves beyond textbook chemistry, presenting advanced, self-validating protocols for regioselective synthesis and referencing 2024-era methodologies (sulfoxonium ylides) alongside field-proven kinase assay validation strategies.

Structural Design: The Pharmacophore Logic

The Electronic Switch

The pyrazole ring’s value lies in its tautomeric versatility and specific pKa properties (pKa ~2.5 for the conjugate acid, ~14 for the N-H). In kinase inhibitor design, the pyrazole often serves as the "hinge binder."

-

N2 (Pyridine-like): Accepts H-bonds from the backbone NH of the kinase hinge region (e.g., Valine or Leucine residues).

-

N1 (Pyrrole-like): Donates H-bonds to backbone carbonyls or serves as the attachment point for solubilizing tails (e.g., piperidine moieties).

The Regioisomer Criticality

The biological activity difference between a 1,3-substituted and a 1,5-substituted pyrazole is often binary—one is a nanomolar drug, the other is inactive.

-

1,3-Isomers: Often mimic the "linear" extension required for binding deep hydrophobic pockets (e.g., COX-2 selectivity).

-

1,5-Isomers: Create a "kinked" geometry, useful for inducing conformational changes in receptors (e.g., CB1 antagonists like Rimonabant).

Advanced Synthetic Methodologies[2]

To avoid the "statistical mixture" trap of the Knorr synthesis, we employ regiodivergent strategies. The following flowchart outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

Visualization: Synthetic Decision Tree

Caption: Regiodivergent synthetic strategy selecting pathways based on hydrazine nucleophilicity and solvent effects.

Detailed Protocol: Regiocontrolled Synthesis via Trichloromethyl Enones

This protocol utilizes 1,1,1-trichloro-4-methoxy-3-alken-2-ones as versatile building blocks. The trichloromethyl group acts as a masked carboxylate, allowing for post-cyclization functionalization.

The Principle of Regiocontrol

The selectivity is driven by the "Hard/Soft" nature of the hydrazine nucleophile and the reaction medium:

-

Condition A (1,3-Isomer): Using Hydrazine Hydrochloride in protic solvent (MeOH). The acid activates the carbonyl carbon, promoting direct 1,2-addition.

-

Condition B (1,5-Isomer): Using Free Hydrazine in aprotic solvent (CHCl3). The free base favors 1,4-conjugate addition (Michael addition) to the

-carbon.

Step-by-Step Methodology

Reagents:

-

4-methoxy-1,1,1-trichloro-3-alken-2-one (1.0 equiv)

-

Aryl Hydrazine (free base OR hydrochloride salt) (1.1 equiv)

-

Solvent: Methanol (anhydrous) or Chloroform (anhydrous)

Workflow:

-

Preparation: Dissolve the enone precursor in the chosen solvent (0.5 M concentration).

-

Critical Control Point: Ensure the enone is fully dissolved before adding hydrazine to prevent local concentration gradients that ruin regioselectivity.

-

-

Addition:

-

For 1,3-Isomer: Add Aryl Hydrazine Hydrochloride in one portion to the Methanol solution.

-

For 1,5-Isomer: Add Free Aryl Hydrazine dropwise to the Chloroform solution at 0°C, then warm to RT.

-

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (hexane/ethyl acetate 4:1).

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Dissolve residue in EtOAc, wash with water and brine.

-

Dry over Na2SO4 and concentrate.

-

-

Validation (Self-Validating Step):

-

1H NMR: The C5-H of the 1,3-isomer typically appears upfield (approx 6.7 ppm) compared to the C3-H of the 1,5-isomer.

-

NOESY: Crucial for confirmation. Observe the NOE correlation between the N-Aryl protons and the pyrazole C5-H (present in 1,5-isomer, absent in 1,3-isomer).

-

Biological Evaluation: Kinase Inhibition Profiling

Once synthesized, the novel pyrazoles must be screened. The following data structure illustrates the SAR (Structure-Activity Relationship) trends expected when optimizing a pyrazole for a Tyrosine Kinase (e.g., JAK or ALK).

Comparative Potency Data (Hypothetical Optimization Campaign)

| Compound ID | R-Group (C3) | N1-Substituent | IC50 (Target Kinase) | Selectivity (vs. Off-Target) | Notes |

| PYZ-001 | Methyl | Phenyl | 1.2 µM | 5x | Baseline hit; poor solubility. |

| PYZ-014 | CF3 | Phenyl | 450 nM | 12x | Fluorine improves metabolic stability. |

| PYZ-022 | CF3 | 4-Piperidinyl-Ph | 28 nM | 50x | Solubilizing tail contacts solvent front. |

| PYZ-045 | Amide | 2,6-Difluoro-Ph | 3 nM | >200x | Ortho-fluorines force twist, improving selectivity. |

Mechanism of Action Visualization

The diagram below illustrates the binding mode of a "Type I" pyrazole inhibitor within the ATP-binding pocket.

Caption: Bidentate H-bonding interaction of the pyrazole scaffold with the kinase hinge region.

References

-

Fustero, S., et al. (2011).[2] "Haloacetylated Enol Ethers: A Way Out for the Regioselective Synthesis of Biologically Active Heterocycles." Chemistry – A European Journal.

-

Zanatta, N., et al. (2023).[3] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega.

-

Knochel, P., et al. (2009).[4] "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters.

-

Bull, J. A., et al. (2024). "Synthesis and Reactivity of Sulfoximine Diazo Compounds: Pyrazole Sulfoximines via [3+2] Cycloaddition." Journal of Organic Chemistry. (Note: Generalized DOI for 2024 JOC papers based on search context).

-

FDA Drug Database. (2024). "Approved Kinase Inhibitors: Lorlatinib and Encorafenib."

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Privileged Framework for Targeting Diverse Therapeutic Pathways

Abstract: The pyrazole, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties and synthetic tractability have established it as a "privileged scaffold," capable of forming the basis for ligands targeting a remarkable breadth of biological macromolecules. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the key therapeutic targets of pyrazole-containing compounds. We will dissect the structural attributes that confer this versatility and explore its successful application in developing inhibitors for major target classes, including protein kinases, cyclooxygenase enzymes, and G-protein coupled receptors. Furthermore, this guide presents field-proven experimental workflows and protocols, offering a practical framework for the identification, validation, and optimization of novel pyrazole-based therapeutic agents.

Part 1: The Pyrazole Core - A Foundation for Therapeutic Versatility

The enduring success of the pyrazole nucleus in drug discovery is not accidental; it is a direct consequence of its intrinsic chemical and physical properties. Understanding these foundational attributes is critical to appreciating why this scaffold is so frequently and successfully employed in the design of novel therapeutics.[1][2]

Physicochemical Properties and Structural Attributes

The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms, creating a unique electronic and structural environment.[3] Its aromatic nature provides a rigid, planar core, which is advantageous for predictable binding within protein active sites.[4] Key properties include:

-

Hydrogen Bonding: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), allowing for versatile interactions with protein residues.[4]

-

Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers, a property that can influence receptor binding and pharmacokinetic profiles.[4]

-

Dipole Moment: The arrangement of nitrogen atoms imparts a significant dipole moment, which can be leveraged to engage in favorable electrostatic interactions with a target protein.

-

Bioisosterism: The pyrazole ring is often used as a bioisostere for other aromatic systems like benzene or imidazole. This substitution can enhance potency and improve crucial physicochemical properties such as aqueous solubility and metabolic stability, which are critical for drug development.[4]

The "Privileged Scaffold" in Medicinal Chemistry

A privileged scaffold is a molecular framework that is capable of providing ligands for multiple, distinct biological targets. The pyrazole nucleus is a quintessential example of such a scaffold.[5][6] Its ability to serve as the foundation for drugs ranging from anti-inflammatory agents like Celecoxib to oncology therapeutics like Ruxolitinib and erectile dysfunction treatments like Sildenafil demonstrates its remarkable versatility.[1][6] This promiscuity arises from the scaffold's ability to be extensively decorated with various substituents at multiple positions, allowing chemists to fine-tune the shape, electronics, and properties of the final compound to achieve high affinity and selectivity for a specific target.[7][8] Furthermore, the pyrazole ring often confers favorable metabolic stability, a crucial factor in its surge in newly approved drugs.[6]

Synthetic Accessibility and Derivatization

A critical factor in the utility of any scaffold is its ease of synthesis and modification. Pyrazole derivatives are readily accessible through well-established synthetic routes, most notably the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[9] This and other modern synthetic methodologies allow for the efficient generation of diverse libraries of pyrazole analogues, which is essential for systematic Structure-Activity Relationship (SAR) studies.[8][10]

Part 2: Key Therapeutic Target Classes for Pyrazole Compounds

The true measure of the pyrazole scaffold's importance is the breadth and clinical relevance of the targets it has been used to modulate. Here, we explore the major target families where pyrazole-based compounds have made a significant impact.

Protein Kinases: The Oncogenic Signaling Nexus

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[11] The pyrazole scaffold is a key privileged structure in the development of Protein Kinase Inhibitors (PKIs), with eight FDA-approved PKIs containing a pyrazole ring.[12]

-

Mechanism of Action: Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor cell proliferation and survival.[13]

-

Key Kinase Targets:

-

Tyrosine Kinases: Pyrazole derivatives have shown potent inhibitory activity against numerous tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).[11][12][14] Dual inhibition of EGFR and VEGFR-2 is a particularly effective strategy to suppress tumor growth and angiogenesis.[15]

-

Serine/Threonine Kinases: This class includes crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, as well as oncogenic kinases such as BRAF and PIM-1.[11][13][16]

-

| Compound Class/Example | Target(s) | Potency (IC50) | Therapeutic Area | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | EGFR, VEGFR-2 | Micro- to nano-molar range | Oncology | [11] |

| Ibrutinib (Imbruvica®) | BTK | Irreversible inhibitor | Oncology | [6] |

| Ruxolitinib (Jakafi®) | JAK1, JAK2 | ~3 nM | Oncology | [12] |

| Pyrazole-benzothiazole | Multiple | 3.17 - 6.77 µM (vs cells) | Oncology | [11] |

| Pyrazolo[1,5-a]pyrimidines | PIM-1 | 0.60 - 0.67 µM | Oncology | [11] |

| Pyrazole-Indole Hybrids | CDK2 | 0.074 - 0.095 µM | Oncology | [11] |

Cyclooxygenase (COX) Enzymes: Modulating Inflammation and Pain

The inhibition of cyclooxygenase (COX) enzymes is the mechanism behind non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, constitutive COX-1 and inducible COX-2, paved the way for the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]

-

Mechanism of Action & Selectivity: Pyrazole-based drugs like Celecoxib achieve their COX-2 selectivity through specific interactions with the enzyme's active site. The active site of COX-2 has a larger hydrophobic side pocket compared to COX-1. The sulfonamide group present on many pyrazole-based inhibitors fits into this side pocket, anchoring the molecule and leading to selective inhibition.[13][17][18] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17]

| Compound/Class | Target | Potency (IC50) / Selectivity Index (SI) | Therapeutic Area | Reference(s) |

| Celecoxib | COX-2 | IC50 = 0.28 µM / SI = 178.57 | Anti-inflammatory | [19] |

| Benzenesulfonamide-bearing Pyrazoles | COX-2 | IC50 = 38.73 - 61.24 nM / SI > 13 | Anti-inflammatory | [13] |

| Pyrazole-pyridazine hybrids | COX-2 | IC50 = 1.15 - 56.73 µM | Anti-inflammatory | [20] |

| AD 532 | COX-2 | Potent in vivo activity | Anti-inflammatory | [21] |

G-Protein Coupled Receptors (GPCRs): The Cannabinoid System

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is involved in regulating a wide array of physiological processes. The pyrazole scaffold was central to the development of early, potent modulators of this system.[22][23]

-

CB1 Receptor Antagonists: The pyrazole derivative Rimonabant was developed as a potent and specific antagonist/inverse agonist for the CB1 receptor.[14][24] It was initially marketed as an anti-obesity agent, working by blocking the appetite-stimulating effects mediated by CB1 in the brain.[3]

-

CB2 Receptor Agonists: The CB2 receptor is primarily expressed in immune cells, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 activation.[23] Significant research has focused on developing selective pyrazole-based CB2 agonists.[25][26] Recent efforts have yielded highly potent and selective full agonists with favorable pharmacokinetic profiles for in vivo studies.[23][26]

| Compound/Class | Target | Affinity/Activity | Therapeutic Area | Reference(s) |

| Rimonabant (SR141716A) | CB1 | Potent Antagonist/Inverse Agonist | Anti-obesity (withdrawn) | [14][22][24] |

| 1,4-dihydroindeno pyrazoles | CB1 | Rigid analogs of Rimonabant | CNS Disorders | [22] |

| RNB-61 | CB2 | Full Agonist (Ki = 0.13−1.81 nM), >6,800x selective | Inflammation, Kidney Injury | [23][26] |

| Pyrazole Amide Derivatives | CB1 | Partial Agonist with peripheral selectivity | Pain | [25] |

Other Diverse and Emerging Targets

The versatility of the pyrazole scaffold extends beyond these major classes, with derivatives showing promise against a variety of other therapeutic targets.[27][28]

-

Antimicrobial Targets: Pyrazole derivatives have been identified with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[6][29][30]

-

Neurodegenerative Disease Targets: Certain pyrazoles have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant targets in Alzheimer's and Parkinson's disease.[31][32]

-

Antiviral Targets: Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, with demonstrated activity against a range of viruses, including coronaviruses like SARS-CoV-2.[33]

Part 3: Experimental Workflows for Target Validation and Compound Profiling

As a Senior Application Scientist, the emphasis must be on robust, reproducible, and translatable data. The following protocols represent self-validating systems for assessing the activity of novel pyrazole compounds against key target classes.

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a common, fluorescence-based method to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The assay measures the amount of ATP consumed during the kinase reaction. Less ATP remaining indicates higher kinase activity. The amount of ATP is quantified using a luciferase/luciferin system, where light production is proportional to ATP concentration.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a suitable substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP. Dilute the pyrazole test compounds to a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Kinase Reaction: In a 384-well plate, add 5 µL of each test compound dilution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

-

Add 10 µL of a 2x enzyme/substrate mix to each well.

-

Initiate the reaction by adding 10 µL of a 2.5x ATP solution. Final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 25 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: Cellular Proliferation Assay (MTT)

This protocol assesses the cytotoxic or cytostatic effect of anticancer pyrazole compounds on a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compound in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle (DMSO) controls.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50 value.

Part 4: Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, validated by its presence in numerous clinically successful drugs that address a wide range of human diseases.[1][5] Its success is rooted in a combination of favorable physicochemical properties, synthetic accessibility, and the ability to be tailored for specific, high-affinity interactions with diverse biological targets. From the selective inhibition of COX-2 and oncogenic kinases to the modulation of GPCRs, pyrazole derivatives have consistently provided potent and effective therapeutic agents.[11][17][22]

The future for pyrazole-based drug discovery remains exceptionally bright. Emerging strategies, such as the incorporation of pyrazole scaffolds into PROTACs (PROteolysis TArgeting Chimeras) to induce targeted protein degradation, or the design of covalent inhibitors for enhanced potency and duration of action, represent exciting new frontiers. As our understanding of disease biology deepens, the proven versatility of the pyrazole core ensures it will remain an invaluable tool for medicinal chemists aiming to develop the next generation of precision medicines.[7][28]

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023). MDPI.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023).

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023). MDPI.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (2023).

- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Population Therapeutics and Clinical Pharmacology.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Dovepress.

- Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - ResearchGate. (2026).

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).

- 194 recent advances in the synthesis of new pyrazole deriv

- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023).

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025).

- Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - MDPI. (2021). MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023). MDPI.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (n.d.). Open Access Journals.

- Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC. (n.d.).

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Bentham Science.

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Taylor & Francis Online.

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026).

- Recent Advances in the Synthesis of Pyrazole Deriv

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022).

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (2022).

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023).

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023).

- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). - ResearchGate. (n.d.).

- Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety | Bentham Science. (n.d.). Bentham Science.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing - The Royal Society of Chemistry. (2024). Royal Society of Chemistry.

- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Education Online. (n.d.).

- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (2023).

- A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In - BORIS Portal. (2024). BORIS Portal.

- A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC. (n.d.).

- A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed. (2011).

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).

- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.). ProBiologists.

- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A. (2024). Royal Society of Chemistry.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. researchgate.net [researchgate.net]

- 29. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. probiologists.com [probiologists.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. ilkogretim-online.org [ilkogretim-online.org]

- 33. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols for the Utilization of (1-Ethyl-1H-pyrazol-4-YL)-propynoic Acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid as a potential therapeutic agent. This document outlines the scientific rationale behind its design, methodologies for target identification and validation, detailed protocols for biochemical and cellular characterization, and considerations for lead optimization.

Part 1: Scientific Rationale and Compound Overview

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is a novel small molecule designed with two key pharmacologically active scaffolds: a pyrazole core and a propynoic acid moiety. This unique combination suggests its potential as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.[1][2]

-

The Pyrazole Scaffold: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[3][4][5] Its prevalence in successful therapeutics underscores its favorable drug-like properties and ability to interact with various biological targets.[3]

-

The Propynoic Acid Moiety: Propynoic acid and its derivatives are characterized by a reactive alkyne triple bond, making them valuable in the synthesis of complex pharmaceutical molecules.[6][7] In the context of drug design, this group can act as an electrophilic "warhead" that can form a covalent bond with a nucleophilic amino acid residue (such as cysteine or serine) on a target protein.[8] This covalent interaction can lead to irreversible or reversible inhibition, offering advantages in terms of potency and duration of action compared to non-covalent inhibitors.[1][9]

The strategic combination of these two moieties in (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid presents a compelling starting point for a drug discovery campaign. The pyrazole core can be envisioned to provide target specificity through non-covalent interactions, while the propynoic acid group enables covalent modification of the target, potentially leading to a highly effective therapeutic agent.

Part 2: Target Identification and Validation: Unveiling the Molecular Target

A critical first step in the development of a novel compound is the identification of its biological target(s).[10][11] A multi-pronged approach, combining computational and experimental methods, is recommended to elucidate the mechanism of action of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.

Computational Approaches for Target Prediction

Before embarking on extensive laboratory work, in silico methods can provide valuable hypotheses about potential targets.

-

Virtual Screening: This computational technique can predict how a small molecule will interact with a wide array of protein structures.[12] Methods like molecular docking can be used to screen libraries of known protein structures to identify those with binding sites that favorably accommodate (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.

-

Ligand-Based Similarity Searching: By comparing the structure of our compound to databases of molecules with known biological activities, we can identify potential targets based on the principle that structurally similar molecules often have similar biological functions.[12]

Experimental Approaches for Target Identification

Experimental validation is essential to confirm the computationally predicted targets and to discover novel ones.[13][14]

-

Affinity-Based Pull-Down Methods: This technique involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[10] The captured proteins are then identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[10] By treating cell lysates with a protease in the presence and absence of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid, stabilized proteins can be identified by gel electrophoresis or mass spectrometry.

Protocol 1: Affinity-Based Pull-Down for Target Identification

This protocol outlines a general workflow for identifying protein targets of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.

1. Materials and Reagents:

- (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid

- NHS-activated agarose beads

- Cell line of interest (e.g., a cancer cell line relevant to the therapeutic hypothesis)

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Wash buffer (e.g., PBS with 0.1% Tween-20)

- Elution buffer (e.g., SDS-PAGE sample buffer)

- Mass spectrometry-compatible protein stain (e.g., Coomassie blue or silver stain)

2. Step-by-Step Procedure:

- Immobilization of the Compound: Covalently attach (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid to NHS-activated agarose beads following the manufacturer's instructions. A control with beads alone (or with a structurally similar but inactive compound) should be prepared in parallel.

- Cell Lysis: Harvest and lyse the cells to prepare a total protein lysate.

- Incubation: Incubate the cell lysate with the compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.

- Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

- Elution: Elute the bound proteins from the beads using elution buffer.

- Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with a protein stain. Excise the protein bands that are unique to the compound-treated sample and identify them using mass spectrometry.

Target Validation

Once potential targets are identified, it is crucial to validate that they are indeed responsible for the compound's biological effects.[13]

-

Druggability Assessment: Evaluate the identified target's suitability as a drug target, considering its role in the disease pathophysiology and the presence of a druggable binding pocket.[13]

-

Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein. If the cells become resistant to (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid upon loss of the target, it provides strong evidence for a direct interaction.

Part 3: Biochemical and Cellular Characterization

Following target identification and validation, a detailed characterization of the compound's interaction with its target and its effects on cellular function is necessary.

Biochemical Assays

Biochemical assays are essential for quantifying the inhibitory activity of the compound against its purified target protein.[15]

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15][16]

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (Kd) and kinetics of the compound to its target.[15]

Protocol 2: General Biochemical Enzyme Inhibition Assay

This protocol provides a framework for determining the IC50 value of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid against a purified enzyme.

1. Materials and Reagents:

- Purified target enzyme

- Enzyme-specific substrate

- (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid

- Assay buffer

- 96-well microplate

- Microplate reader

2. Step-by-Step Procedure:

- Prepare a serial dilution of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid in the assay buffer.

- Add the enzyme to the wells of the microplate.

- Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

- Pre-incubate the enzyme and inhibitor for a defined period.

- Initiate the reaction by adding the substrate.

- Monitor the reaction rate using the microplate reader.

- Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value using a suitable software.[17]

Cell-Based Assays

Cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context.[18][19][20][21]

-

Cell Viability and Cytotoxicity Assays: These assays determine the effect of the compound on cell proliferation and survival.[18][22] Common assays include MTT, CellTiter-Glo®, and trypan blue exclusion.

-

Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11]

-

Phenotypic Assays: These assays measure the effect of the compound on a specific cellular phenotype, such as cell migration, invasion, or apoptosis.[22]

Workflow for Cellular Characterization

Caption: A generalized workflow for the cellular characterization of a novel compound.

Part 4: Lead Optimization and Preclinical Development

Once the initial characterization is complete, the focus shifts to optimizing the compound's properties to make it a viable drug candidate.[23]

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid to improve its potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic (PK) Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vitro and in animal models.[24][25][26] This is crucial for determining the appropriate dosing regimen and predicting its behavior in humans.[27]

-

In Vivo Efficacy Studies: Test the compound in animal models of the target disease to assess its therapeutic efficacy.

Table 1: Key Parameters in Lead Optimization

| Parameter | Description | Goal |

| Potency (IC50/EC50) | Concentration of compound required for 50% of maximal effect. | Low nanomolar range |

| Selectivity | Ratio of potency against the intended target versus off-targets. | High selectivity to minimize side effects |

| Solubility | Ability of the compound to dissolve in aqueous solutions. | High solubility for good absorption |

| Metabolic Stability | Resistance of the compound to metabolism by liver enzymes. | High stability for longer duration of action |

| In Vivo Efficacy | Therapeutic effect in a relevant animal model of disease. | Significant and dose-dependent efficacy |

Part 5: Data Analysis and Interpretation

Rigorous data analysis is essential for making informed decisions throughout the drug discovery process.

-

IC50/EC50 Determination: Use non-linear regression analysis to fit dose-response data to a sigmoidal curve to accurately determine IC50 and EC50 values.[17]

-

Statistical Analysis: Employ appropriate statistical tests to determine the significance of the observed effects.

-

Mechanism of Action (MOA) Studies: Design experiments to further elucidate how the compound inhibits its target (e.g., competitive, non-competitive, or uncompetitive inhibition).[28]

Part 6: Conclusion

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid represents a promising starting point for the development of a novel therapeutic agent, likely a targeted covalent inhibitor. The application notes and protocols provided herein offer a comprehensive framework for its systematic evaluation, from target identification to preclinical characterization. By following these guidelines, researchers can efficiently and effectively explore the therapeutic potential of this and other novel small molecules.

References

- An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Cell & Bioscience, 12(1), 1-15.

- Im, D., & Kim, E. E. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73.

-

PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

Evotec. (n.d.). Covalent Drug Discovery. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

- Ghosh, A. K., Samanta, I., & Mondal, A. (2019). Covalent Inhibition in Drug Discovery. RSC medicinal chemistry, 10(10), 1546–1586.

-

Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]

- Singh, H., Kumar, P., Kumar, R., & Kumar, V. (2023). Recent Advances in Covalent Drug Discovery. Molecules, 28(9), 3788.

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. Retrieved from [Link]

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072.

-

Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

-

ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

-

ResearchGate. (2024, April 9). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

-

CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]

-

IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

PubMed. (2014, June 1). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Retrieved from [Link]

-

Bentham Science Publishers. (2023, November 1). Propiolic Acids in the Synthesis of N-heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

ResearchGate. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

PubMed. (2014, September 25). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][18][19]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Retrieved from [Link]

-

MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

-

UNM Digital Repository. (2020, August 10). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]

-

Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

Sources

- 1. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 2. Covalent Drugs | Evotec [evotec.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 6. CAS # 471-25-0, Propiolic acid, 2-Propynoic acid, Acetylenecarboxylic acid, Propargylic acid - chemBlink [chemblink.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 15. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. static.fishersci.eu [static.fishersci.eu]

- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 21. miltenyibiotec.com [miltenyibiotec.com]

- 22. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]

- 23. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 24. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scienceopen.com [scienceopen.com]

- 26. researchgate.net [researchgate.net]

- 27. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Advanced Purification Strategies for Pyrazole Scaffolds

Application Note & Protocol Guide

Introduction: The Pyrazole Challenge

The pyrazole ring is a cornerstone of modern drug discovery, featuring in blockbuster kinase inhibitors like Ruxolitinib and Celecoxib. However, its chemical nature presents a "Janus-faced" challenge during purification:

-

Amphoteric Character: The

-proton is weakly acidic ( -

Annular Tautomerism:

-unsubstituted pyrazoles exist in rapid equilibrium between 1H- and 2H-tautomers. In solution (NMR/HPLC), this often manifests as broadened peaks or "ghost" splitting unless specific pH modifiers are employed. -

Regioisomerism:

-alkylation of asymmetric pyrazoles invariably yields a mixture of 1,3- and 1,5-substituted isomers with similar

This guide details three field-proven workflows to isolate high-purity pyrazoles, moving beyond generic "flash and pray" methods to chemically rationalized protocols.

Strategic Decision Matrix

Before selecting a technique, assess the crude mixture's profile. The following decision tree outlines the logical flow for selecting the optimal purification route.

Technique 1: The "pH-Switch" Extraction (Protocol)

Principle:

Leveraging the basicity of the

Protocol:

Reagents:

-

Organic Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Acid Source: 1M or 2M HCl (aq).

-

Base Source: 2M NaOH or Saturated

.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude pyrazole residue in Organic Solvent A (10 mL/g). Ensure complete dissolution; filter if insoluble solids (inorganic salts) remain.

-

Acid Extraction (The "Trap"):

-

Add 1M HCl (vol ratio 1:1 vs organic).

-

Shake vigorously for 2 minutes. The pyrazole moves to the aqueous layer as

. -

Critical Check: Measure aqueous pH to ensure it is < 2.

-

(Optional) Wash the aqueous layer with fresh EtOAc to remove entrained neutral impurities.

-

-

Basification (The "Release"):

-

Cool the aqueous acidic solution in an ice bath (neutralization is exothermic).

-

Slowly add 2M NaOH or Sat.

with stirring until pH > 10. -

Observation: The pyrazole free base will often precipitate as a white solid at this stage.

-

-

Recovery:

-

If Solid Precipitates: Filter, wash with cold water, and dry. (Highest Purity).

-

If Oily/Soluble: Extract the aqueous mixture 3x with DCM (DCM is preferred here for its high extraction efficiency of polar heterocycles).

-

Dry combined organics over

and concentrate.[3]

-

Technique 2: Chromatographic Resolution[4]

Challenge: Pyrazoles interact strongly with acidic silanol groups (

Mobile Phase Strategy Table

| Mode | Stationary Phase | Base Solvent System | Critical Modifier | Why? |

| Normal Phase (Flash) | Silica (Irregular) | DCM / Methanol | 1% | Neutralizes silica acidity; prevents tailing. |

| Normal Phase (Flash) | Silica (Irregular) | Hexane / EtOAc | None (usually) | For non-polar N-alkyl pyrazoles. |

| Reverse Phase (Prep) | C18 / C8 | Water / Acetonitrile | 0.1% TFA | Lowers pH < 2; protonates pyrazole ( |

| Reverse Phase (Prep) | C18 | Water / Methanol | 0.1% Formic Acid | Alternative to TFA; volatile for MS compatibility. |

Protocol: Regioisomer Separation (1,3- vs 1,5-isomers)

N-alkylation of unsymmetrical pyrazoles yields regioisomers. The 1,3-isomer is generally less polar than the 1,5-isomer due to dipole moment cancellation.

-

Column: High-efficiency Silica Flash Cartridge (Spherical silica, 20-40 µm).

-

Gradient:

-

Equilibrate with 100% Hexane (or Heptane).

-

Slope: 0% to 40% EtOAc over 20 Column Volumes (CV). Shallow gradients are essential.

-

-

Loading: Dry load on Celite or silica. Liquid loading in DCM often broadens early eluting bands (the 1,3-isomer).

-

Detection: UV at 254 nm.

-

Note: The 1,5-isomer often elutes after the 1,3-isomer.

-

Validation: Check fractions via 1H-NMR. The ring proton (

) chemical shift differs characteristically between isomers (typically

-

Technique 3: Crystallization & Salt Formation[5]

For scale-up, chromatography is expensive. Salt formation purifies and stabilizes pyrazoles simultaneously.

Solvent Systems for Recrystallization[2][6][7][8]

-

Free Base:

-

Ethanol/Water: Dissolve in hot ethanol, add water dropwise until turbid, cool slowly.

-

Toluene: Excellent for lipophilic N-aryl pyrazoles.

-

-

Salt Formation (The "Crash" Method):

-

Dissolve pyrazole in EtOAc or Diethyl Ether .

-

Add 2M HCl in Diethyl Ether or Oxalic Acid (dissolved in minimal acetone).

-

The Pyrazolium salt precipitates instantly. Filter and wash with ether.

-

Benefit: Oxalate salts often yield highly crystalline solids suitable for X-ray diffraction.

-

Visualizing the Workflow

The following diagram illustrates the "Acid-Base Switch" mechanism, the most robust method for removing non-basic synthetic byproducts.

References

-

BenchChem. Recrystallization of pyrazole derivatives using a Binary Solvent System.Link

-

Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

-

Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.Link

-

ZeptoMetrix. Mobile Phase Modifiers for HPLC and LC/MS.Link

-

Chemistry LibreTexts. Acid-Base Extraction.Link

-

Google Patents. Method for purifying pyrazoles (WO2011076194A1).Link

Sources

Advanced One-Pot Synthesis of Pyrazole Derivatives

Application Note & Protocol Guide

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. While traditional synthesis often requires multi-step isolation of unstable intermediates (e.g., hydrazones or chalcones), modern one-pot methodologies offer superior atom economy, reduced waste, and higher throughput. This guide details three distinct, field-validated protocols: a robust "Green" Knorr condensation, a complex Multicomponent Reaction (MCR) for fused systems, and a high-precision Regioselective Cycloaddition.

Part 1: Strategic Considerations & Mechanism

Before selecting a protocol, the researcher must address the two primary challenges in pyrazole synthesis: Regioselectivity and Green Compatibility .

The Regioselectivity Challenge

In the reaction between a substituted hydrazine (

-

Electronic Control: Electron-withdrawing groups on the dicarbonyl tend to direct nucleophilic attack, but this is often eroded by solvent effects.

-

Steric Control: Bulky hydrazine substituents favor the less sterically hindered carbonyl, but often result in mixtures (e.g., 60:40 ratios).

-

Solution: For strict regiocontrol, avoid standard Knorr conditions. Use Protocol 3 (Tosylhydrazone/Alkyne cycloaddition) which guarantees 1,3,5-substitution via a specific mechanistic pathway.

Green Chemistry & Solvent Effects[1][2]

-

Water: Surprisingly effective for hydrophobic substrates due to the "on-water" effect, where hydrophobic interactions accelerate reaction rates at the phase boundary.

-

Fluorinated Alcohols (TFE, HFIP): These solvents can dramatically enhance regioselectivity (up to 99:1) by hydrogen-bonding to specific carbonyls, altering their electrophilicity [1].

Part 2: Experimental Protocols

Protocol 1: The "Green Knorr" – Ammonium Acetate Mediated Synthesis

Application: Rapid generation of simple 3,5-dimethyl or 3,5-diaryl pyrazoles. Mechanism: Acid-catalyzed condensation followed by cyclodehydration. Key Advantage: Self-validating via precipitation; no chromatography required for most substrates.

Reagents:

-

1,3-Dicarbonyl (e.g., Acetylacetone or 1,3-Diphenyl-1,3-propanedione): 1.0 mmol

-

Hydrazine Hydrate (80%) or Phenylhydrazine: 1.1 mmol

-

Ammonium Acetate (

): 20 mol% (Catalyst) -

Solvent: Water (3 mL) or Ethanol (if substrates are highly insoluble).

Step-by-Step Workflow:

-

Setup: In a 10 mL round-bottom flask, dissolve

(15 mg) in Water (3 mL). -

Addition: Add the 1,3-dicarbonyl compound. Stir for 2 minutes at Room Temperature (RT).

-

Cyclization: Add Hydrazine dropwise. Observation: An immediate exotherm or color change (yellowing) typically occurs.

-

Reaction: Stir at RT for 15–30 minutes. If the product does not precipitate, heat to 60°C for 1 hour.

-

Validation (TLC): Check consumption of dicarbonyl (usually UV active).

-

Work-up:

-

Solid Product: Filter the precipitate, wash with ice-cold water (2 x 2 mL).

-

Oily Product: Extract with Ethyl Acetate (3 x 5 mL), dry over

, and concentrate.

-

Yield: Typically 85–95%.

Protocol 2: Multicomponent Reaction (MCR) – Synthesis of Pyrano[2,3-c]pyrazoles

Application: Creating fused heterocyclic systems (drug-like scaffolds) in a single step.

Mechanism: Four-component domino reaction: Knoevenagel condensation

Reagents:

-

Ethyl Acetoacetate: 1.0 mmol

-

Hydrazine Hydrate: 1.0 mmol

-

Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

-

Malononitrile: 1.0 mmol

-

Catalyst: Piperidine (5 mol%) or L-Proline (10 mol%)

-

Solvent: Ethanol/Water (1:1, 4 mL)

Step-by-Step Workflow:

-

Pre-formation (In Situ): Mix Ethyl Acetoacetate and Hydrazine in the solvent. Stir for 5 mins to form the pyrazolone intermediate (often visible as a white suspension).

-

MCR Initiation: Add the Aldehyde, Malononitrile, and Catalyst to the same pot.

-

Reflux: Heat the mixture to reflux (80°C) for 30–60 minutes.

-

Self-Validation: The reaction mixture typically solidifies or becomes a thick slurry upon completion.

-

Purification: Cool to RT. Filter the solid. Wash with cold Ethanol. Recrystallize from Ethanol if necessary.

Yield: 80–92%.

Protocol 3: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Application: Precision synthesis where isomer purity is critical. Mechanism: In situ generation of diazo compounds from tosylhydrazones, followed by [3+2] cycloaddition with alkynes.[1]

Reagents:

-

N-Tosylhydrazone (derived from aldehyde): 1.0 mmol

-

Terminal Alkyne (e.g., Phenylacetylene): 1.2 mmol

-

Base:

or -

Solvent: 1,4-Dioxane (5 mL)

-

Temperature: 110°C

Step-by-Step Workflow:

-

Preparation: In a sealed tube, combine the N-Tosylhydrazone and Base in Dioxane.

-

Diazo Generation: Heat to 70°C for 20 mins. Note: Nitrogen gas evolution may be observed.

-

Cycloaddition: Add the Terminal Alkyne. Seal the tube and heat to 110°C for 4–6 hours.

-

Monitoring: Monitor by TLC. The disappearance of the tosylhydrazone spot indicates completion.

-

Work-up: Cool to RT. Dilute with water. Extract with DCM.

-

Purification: Silica gel column chromatography (Hexane/EtOAc) is usually required to remove tosyl byproducts.

Yield: 70–85% (Single Regioisomer).

Part 3: Visualization & Data

Mechanism of MCR (Pyrano[2,3-c]pyrazole)

The following diagram illustrates the convergent pathways in Protocol 2.

Figure 1: Convergent mechanistic pathway for the 4-component synthesis of pyrano[2,3-c]pyrazoles.

Catalyst Comparison for Pyrazole Synthesis

A comparison of catalytic efficiency based on recent literature [2][3].

| Catalyst System | Reaction Time | Yield (%) | Conditions | Green Score |

| Ammonium Acetate | 20-40 min | 85-95 | Water/EtOH, RT | High |

| Piperidine | 30-60 min | 80-92 | Reflux, EtOH | Moderate |

| Ionic Liquid [bmim][BF4] | 15-30 min | 90-96 | 60°C, Solvent-free | High |

| Nano-ZnO | 2-3 hours | 88-94 | Water, 50°C | High |

| SnCl2 | 1.5 hours | 75-85 | Reflux, EtOH | Low |

Part 4: Troubleshooting & Self-Validation

-

The "Oil" Problem: In Protocol 1, if the product oils out instead of precipitating, it indicates either (a) the product has a low melting point or (b) impurities (unreacted ketone) are present. Fix: Scratch the flask wall with a glass rod to induce nucleation or cool to 0°C.

-

Regioisomer Check (NMR): For Protocol 3, verify regioselectivity using NOESY NMR. A correlation between the pyrazole-H4 proton and the

group (on Nitrogen) confirms 1,5-substitution; lack of correlation suggests 1,3-substitution (depending on specific geometry). -

Color Change: In MCRs (Protocol 2), the reaction often transitions from yellow to orange/red and then precipitates a white/pale solid. If the solution stays dark red without precipitation, the cyclization step may be stalled. Add more base (Piperidine).

References

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

-

Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes. BenchChem. Link

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Link

-